molecular formula C18H18N4O3 B6641311 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide

2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide

Cat. No.: B6641311
M. Wt: 338.4 g/mol
InChI Key: OJEODUWXYRVZBW-UHFFFAOYSA-N
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Description

2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide is a complex organic compound featuring a phenyl group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

  • Formation of the Acetamide Moiety: : The acetamide group is typically introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

  • Final Assembly: : The final compound is assembled by coupling the oxadiazole derivative with the phenylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group, using agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, Pd/C with H₂

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide has shown promise in various assays for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its structure suggests it could act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a potential candidate for treating conditions like cancer, infections, and inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl groups can facilitate binding to active sites, while the acetamide moiety may enhance solubility and bioavailability. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-triazol-5-yl)ethylamino]phenyl]acetamide: Similar structure but with a triazole ring instead of an oxadiazole.

    2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)ethylamino]phenyl]acetamide: Contains a thiadiazole ring, offering different electronic properties.

    2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]phenyl]acetamide: Variation in the linker between the phenyl and oxadiazole rings.

Uniqueness

The uniqueness of 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, while the phenyl and acetamide groups enhance its interaction with biological targets.

Properties

IUPAC Name

2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12(18-21-17(22-25-18)13-6-3-2-4-7-13)19-14-8-5-9-15(10-14)20-16(24)11-23/h2-10,12,19,23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEODUWXYRVZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NC3=CC(=CC=C3)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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